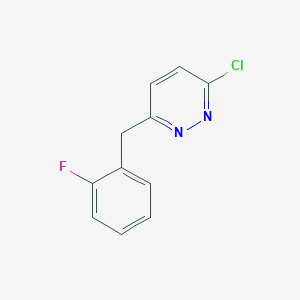
3-Chloro-6-(2-fluorobenzyl)pyridazine
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2-fluorobenzyl)pyridazine typically involves the reaction of 2-fluorobenzyl chloride with 3,6-dichloropyridazine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-Chloro-6-(2-fluorobenzyl)pyridazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazine derivatives.
科学研究应用
3-Chloro-6-(2-fluorobenzyl)pyridazine has several scientific research applications, including:
作用机制
The mechanism of action of 3-Chloro-6-(2-fluorobenzyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
3-Chloro-6-(2-fluorobenzyl)pyridazine can be compared with other similar compounds, such as:
These compounds share a similar pyridazine core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
属性
IUPAC Name |
3-chloro-6-[(2-fluorophenyl)methyl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-11-6-5-9(14-15-11)7-8-3-1-2-4-10(8)13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSUDJFZOPVUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)
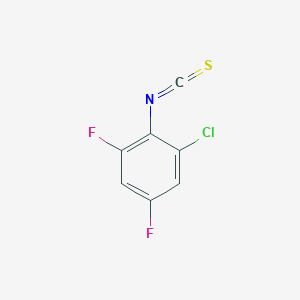
![3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2570813.png)
![N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2570814.png)
![N-(4-ethoxyphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2570816.png)
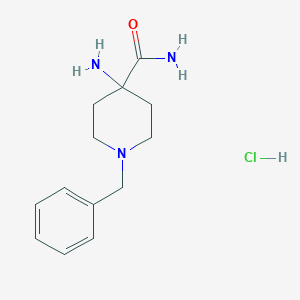
![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/new.no-structure.jpg)
![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2570826.png)
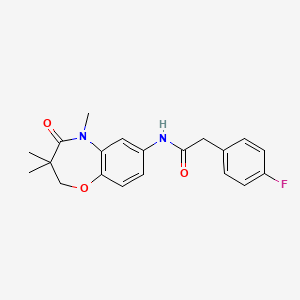
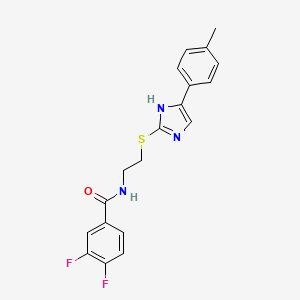
![4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2570833.png)
